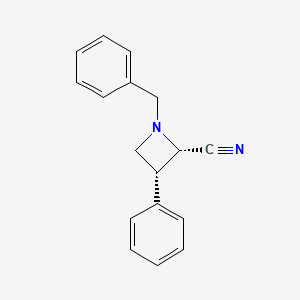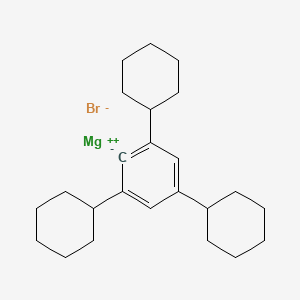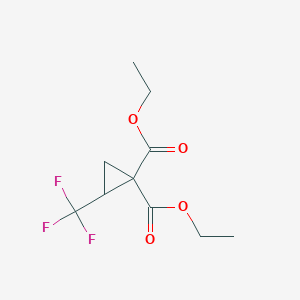![molecular formula C18H22N2O2 B14230595 N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide CAS No. 594857-58-6](/img/structure/B14230595.png)
N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide is a synthetic compound that combines the structural features of tryptamine and cyclohexanone. Tryptamine is a naturally occurring monoamine alkaloid found in plants, fungi, and animals, and is a precursor to several important neurotransmitters. Cyclohexanone is a key intermediate in the production of nylon and other industrial chemicals. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.
准备方法
The synthesis of N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide typically involves the reaction of tryptamine with cyclohexanone under specific conditions. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the amine group of tryptamine and the carboxyl group of cyclohexanone . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or chromatography.
化学反应分析
N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form the corresponding alcohol.
Substitution: The amide group can undergo nucleophilic substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying amide bond formation and reactivity.
Biology: The compound is studied for its potential effects on neurotransmitter systems due to its structural similarity to tryptamine derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent and its effects on the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety may interact with serotonin receptors, while the cyclohexanone moiety could influence other signaling pathways. Further research is needed to elucidate the exact molecular mechanisms involved.
相似化合物的比较
N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide can be compared with other similar compounds such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also contains a tryptamine moiety but is combined with ibuprofen instead of cyclohexanone.
N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: This compound combines tryptamine with a methoxynaphthalene derivative.
The uniqueness of this compound lies in its combination of tryptamine and cyclohexanone, which imparts distinct chemical and biological properties not found in other similar compounds.
属性
CAS 编号 |
594857-58-6 |
|---|---|
分子式 |
C18H22N2O2 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
N-[2-(1H-indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide |
InChI |
InChI=1S/C18H22N2O2/c1-13(21)20(15-6-8-16(22)9-7-15)11-10-14-12-19-18-5-3-2-4-17(14)18/h2-5,12,15,19H,6-11H2,1H3 |
InChI 键 |
DZESYFBOLFHBRJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(CCC1=CNC2=CC=CC=C21)C3CCC(=O)CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine](/img/structure/B14230521.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)-](/img/structure/B14230526.png)
![2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B14230531.png)

![6-[5-Amino-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14230545.png)
![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14230552.png)
![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)


![Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)
